Sodium;methyl prop-2-enoate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate
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Overview
Description
The compound “Sodium;methyl prop-2-enoate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate” is a complex chemical entity that combines several functional groups, including acrylate, sulfonate, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. The key steps include:
Esterification: Methyl prop-2-enoate can be synthesized by esterifying acrylic acid with methanol under acidic conditions, typically using sulfuric acid as a catalyst.
Transesterification: The esterification of 2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate involves the reaction of methyl lactate with ketene.
Industrial Production Methods
Industrial production methods often involve continuous processes to ensure high yield and purity. For example, the production of methyl prop-2-enoate can be achieved through vapor-phase oxidation of propene or 2-propenal with oxygen in the presence of methanol .
Chemical Reactions Analysis
Types of Reactions
Polymerization: The acrylate groups in the compound can undergo free radical polymerization to form polymers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Substitution: Nucleophiles like amines or thiols can be used.
Major Products
Polymers: Formed from the polymerization of acrylate groups.
Acids and Alcohols: Resulting from the hydrolysis of ester groups.
Substituted Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers with unique properties such as hydrogels and superabsorbent materials.
Biomedical Engineering: Utilized in the development of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and functional versatility.
Materials Science: Employed in the creation of coatings, adhesives, and sealants with enhanced performance characteristics.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Polymerization: The vinyl groups undergo free radical polymerization, leading to the formation of long polymer chains.
Biological Interactions: In biomedical applications, the sulfonate groups can interact with biological molecules, enhancing biocompatibility and functionality.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Similar in structure but lacks the sulfonate group, making it less hydrophilic.
2-Acrylamido-2-methylpropane sulfonic acid: Contains similar functional groups but is primarily used for different applications.
Uniqueness
This compound’s uniqueness lies in its combination of acrylate, sulfonate, and ester groups, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
65665-47-6 |
---|---|
Molecular Formula |
C28H45N2NaO15S2 |
Molecular Weight |
736.8 g/mol |
IUPAC Name |
sodium;methyl prop-2-enoate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C10H14O5.2C7H13NO4S.C4H6O2.Na/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11;2*1-4-6(9)8-7(2,3)5-13(10,11)12;1-3-4(5)6-2;/h1,4-6H2,2-3H3;2*4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);3H,1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
LUVJBAMAAJWNFC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CC(=O)C.CC(C)(CS(=O)(=O)O)NC(=O)C=C.CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.COC(=O)C=C.[Na+] |
Origin of Product |
United States |
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